N-[4-(benzoylamino)-2,5-dimethoxyphenyl]-2-phenoxybenzamide
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Overview
Description
N-[4-(benzoylamino)-2,5-dimethoxyphenyl]-2-phenoxybenzamide: is an organic compound with the molecular formula C28H24N2O5
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[4-(benzoylamino)-2,5-dimethoxyphenyl]-2-phenoxybenzamide typically involves multiple steps. One common method includes the acylation of 4-amino-2,5-dimethoxybenzoic acid with benzoyl chloride to form the benzoylamino derivative. This intermediate is then reacted with 2-phenoxybenzoyl chloride under Schotten-Baumann conditions to yield the final product. The reaction conditions often involve the use of polar aprotic solvents like dimethylformamide (DMF) and catalysts such as triethylamine .
Industrial Production Methods: Industrial production of this compound may involve optimization of the synthetic route to enhance yield and reduce costs. This can include the use of more accessible and cost-effective starting materials, as well as environmentally friendly solvents and reagents .
Chemical Reactions Analysis
Types of Reactions: N-[4-(benzoylamino)-2,5-dimethoxyphenyl]-2-phenoxybenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzoylamino and phenoxybenzamide groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium methoxide in methanol.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzamides or phenoxy derivatives.
Scientific Research Applications
N-[4-(benzoylamino)-2,5-dimethoxyphenyl]-2-phenoxybenzamide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for its anti-inflammatory and anxiolytic effects.
Mechanism of Action
The mechanism of action of N-[4-(benzoylamino)-2,5-dimethoxyphenyl]-2-phenoxybenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
- N-[4-(benzoylamino)-2,5-dimethoxyphenyl]-2-methylbenzamide
- N-[4-(benzoylamino)-2,5-dimethoxyphenyl]-2,5-dichlorobenzamide
Comparison: N-[4-(benzoylamino)-2,5-dimethoxyphenyl]-2-phenoxybenzamide is unique due to the presence of the phenoxybenzamide group, which can impart distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it a valuable compound for specific research and industrial applications .
Properties
IUPAC Name |
N-(4-benzamido-2,5-dimethoxyphenyl)-2-phenoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H24N2O5/c1-33-25-18-23(26(34-2)17-22(25)29-27(31)19-11-5-3-6-12-19)30-28(32)21-15-9-10-16-24(21)35-20-13-7-4-8-14-20/h3-18H,1-2H3,(H,29,31)(H,30,32) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BMIDGIAWICLQIT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1NC(=O)C2=CC=CC=C2)OC)NC(=O)C3=CC=CC=C3OC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H24N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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